8-OH-DPAT hydrobromide Demonstrates Superior In Vivo Potency Over Flesinoxan and Buspirone in Hippocampal Activity Modulation
In a direct head-to-head in vivo comparison of 5-HT1A agonists in unanesthetized rats, 8-OH-DPAT exhibited the highest potency in reducing the power value of 7-9 Hz band activity and median frequency of walking-related rhythmical slow activity (wr-RSA) in the hippocampus, with a statistically significant potency ranking of 8-OH-DPAT > flesinoxan = buspirone [1].
| Evidence Dimension | In vivo potency for reducing hippocampal wr-RSA power and frequency |
|---|---|
| Target Compound Data | 8-OH-DPAT: Highest potency (rank order first) |
| Comparator Or Baseline | Flesinoxan and buspirone: Lower and approximately equal potency |
| Quantified Difference | Potency rank order: 8-OH-DPAT > flesinoxan = buspirone |
| Conditions | Unanesthetized rats, in vivo hippocampal electrophysiology recording, systemic administration |
Why This Matters
This direct in vivo potency comparison enables researchers to select the most effective 5-HT1A agonist for hippocampal activity modulation studies, with 8-OH-DPAT requiring the lowest dose to achieve equivalent functional effects.
- [1] Kasamo K, Tada K, Ueda N, Kojima T, Kogure M, Ishikawa K. Effects of several 5-HT1A agonists on hippocampal rhythmical slow activity in unanesthetized rats. Neuropharmacology. 1994;33(7):905-914. View Source
